molecular formula C11H13N B8803004 1H-Indole, 3-ethyl-2-methyl- CAS No. 35246-18-5

1H-Indole, 3-ethyl-2-methyl-

Cat. No. B8803004
CAS RN: 35246-18-5
M. Wt: 159.23 g/mol
InChI Key: UTFUFZSBOJRSGN-UHFFFAOYSA-N
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Patent
US06872835B2

Procedure details

1-Pentine-3-ol (0.757 g, 9 mmol), aniline (0.559 g, 6 mmol), Ru3(CO)12 (16.0 mg, 0.025 mmol) and aniline hydrochloride (0.130 g, 1.0 mmol) were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 140° C. for 7.5 hours. After cooling, dichloromethane (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby a 9.3:1 mixture of 2-ethyl-3-methyl indole and 3-ethyl-2-methyl indole (1.06 g; 6.67 mmol; yield, 95%) was obtained.
Quantity
0.757 g
Type
reactant
Reaction Step One
Quantity
0.559 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3](O)[CH2:4][CH3:5].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl.NC1C=CC=CC=1>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru].ClCCl>[CH2:2]([C:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:4]=1[CH3:5])[CH3:1] |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
0.757 g
Type
reactant
Smiles
C#CC(CC)O
Name
Quantity
0.559 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.13 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
16 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
ADDITION
Type
ADDITION
Details
whereby a 9.3:1 mixture of 2-ethyl-3-methyl indole

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
C(C)C1=C(NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.67 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.